molecular formula C14H14Cl2FN3 B2438225 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1864061-46-0

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B2438225
CAS No.: 1864061-46-0
M. Wt: 314.19
InChI Key: CXKHMOOVJHKCJZ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C14H14Cl2FN3 It is a derivative of benzodiazole, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride stands out due to its specific substitution pattern on the benzodiazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3.2ClH/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKHMOOVJHKCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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